REACTION_CXSMILES
|
Cl[C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[O:7])=[CH:4][CH:3]=1.Cl.Cl[Sn]Cl>C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]([NH:8][C:6]([C:5]2[CH:18]=[CH:19][C:2]([C:2]3[CH:19]=[CH:18][CH:5]=[CH:4][CH:3]=3)=[CH:3][CH:4]=2)=[O:7])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
When dissolution
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |